

Mass spectrometry of 2-Methyl-5-phenylfuran-3-carbonyl chloride

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Compound of Interest

Compound Name: 2-Methyl-5-phenylfuran-3-carbonyl chloride

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of **2-Methyl-5-phenylfuran-3-carbonyl chloride**

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **2-Methyl-5-phenylfuran-3-carbonyl chloride** ($C_{12}H_9ClO_2$), a key heterocyclic intermediate in synthetic chemistry. As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a foundational understanding of the ionization and fragmentation principles governing this molecule. We will explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The narrative elucidates the causal mechanisms behind the observed fragmentation patterns, offering predictive insights for researchers. This guide includes detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to ensure data integrity and reproducibility.

Physicochemical Characteristics and Structural Overview

A thorough mass spectrometric analysis begins with a fundamental understanding of the analyte's structure. **2-Methyl-5-phenylfuran-3-carbonyl chloride** is an aromatic heterocyclic

compound featuring several key functionalities that dictate its behavior in a mass spectrometer: a furan core, a reactive acyl chloride group, a methyl substituent, and a phenyl substituent.

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₁₂ H ₉ ClO ₂ | [1] [2] |
| Molecular Weight | 220.65 g/mol | [1] [3] |
| CAS Number | 175276-57-0 | [1] [2] |
| Canonical SMILES | <chem>CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1</chem> | [2] |
| InChI Key | UJABSZITRMATFL-UHFFFAOYSA-N | [1] [2] |
| Physical Form | Beige Solid | |

Principles of Ionization: A Strategic Approach

The choice of ionization technique is the most critical parameter in mass spectrometric analysis, as it directly controls the type and extent of information obtained. For this molecule, Electron Ionization and Electrospray Ionization serve complementary, rather than redundant, roles.

Electron Ionization (EI): Elucidating Structure Through Fragmentation

Electron Ionization is the cornerstone for the analysis of volatile and thermally stable organic molecules below 600 amu, making it ideally suited for this compound when coupled with Gas Chromatography (GC-MS)[\[4\]](#). In the ion source, the analyte is bombarded by a stream of high-energy electrons, typically standardized at 70 eV[\[5\]](#)[\[6\]](#). This high energy is not arbitrary; it maximizes the ionization cross-section for most organic molecules and ensures that fragmentation patterns are highly reproducible and comparable across different instruments and spectral libraries[\[5\]](#).

The process involves the ejection of a single electron from the molecule to form a radical cation (M^{+•}), a high-energy species prone to extensive fragmentation[\[6\]](#)[\[7\]](#). This fragmentation is not

random; it follows predictable pathways governed by the relative stability of the resulting ions and neutral losses. The resulting mass spectrum is a rich fingerprint of the molecule's structure.

Electrospray Ionization (ESI): Gentle Ionization for Molecular Weight Confirmation

Electrospray Ionization is a 'soft' ionization technique that generates ions directly from a liquid solution, making it the standard for LC-MS[8]. Unlike EI, ESI imparts very little excess energy to the analyte, resulting in minimal fragmentation[8]. This is exceptionally useful for unambiguously determining the molecular weight of the parent compound. The process typically forms protonated molecules ($[M+H]^+$) or adducts with other cations present in the solvent, such as sodium ($[M+Na]^+$) or potassium ($[M+K]^+$)[9].

A critical consideration for **2-Methyl-5-phenylfuran-3-carbonyl chloride** is its acyl chloride moiety. This functional group is highly susceptible to hydrolysis in the presence of protic solvents (like water or methanol) commonly used in reversed-phase LC-MS. Therefore, any ESI analysis must be conducted under strictly anhydrous conditions to preserve the integrity of the molecule[10].

Predicted Fragmentation Pathways

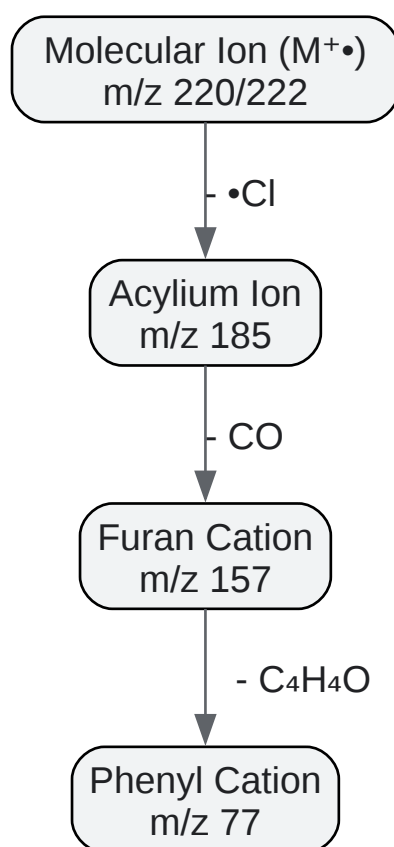
The structural features of **2-Methyl-5-phenylfuran-3-carbonyl chloride** give rise to distinct and predictable fragmentation patterns under different ionization conditions.

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the molecular ion ($M^{+\bullet}$) is expected at m/z 220, accompanied by an isotope peak at m/z 222 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. The primary fragmentation pathways are driven by the formation of the most stable ions.

- α -Cleavage of the C-Cl Bond: The most favorable initial fragmentation is the homolytic cleavage of the carbon-chlorine bond. This expels a chlorine radical ($\bullet\text{Cl}$) and forms a highly resonance-stabilized acylium ion. For acyl chlorides, this fragment is often the most abundant peak (the base peak) in the spectrum[11].

- **Loss of Carbon Monoxide:** Acylium ions are themselves prone to further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. This results in a new cation corresponding to the furan ring system.
- **Benzylic-type Cleavage:** Fragmentation of the phenyl group or the methyl group from the furan ring can also occur, though these are likely to be less favorable than the initial loss of chlorine.



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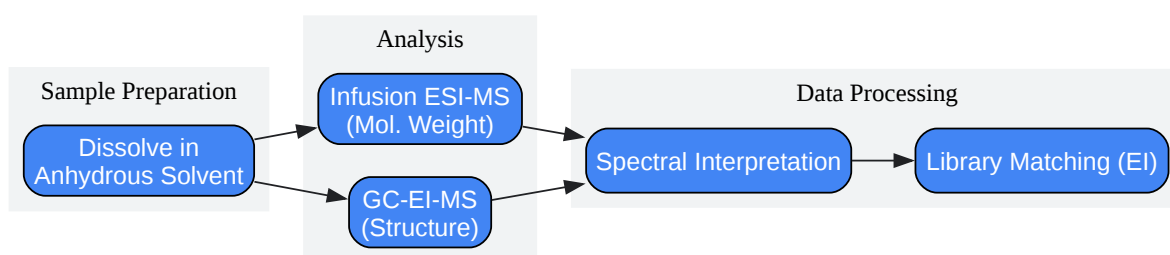
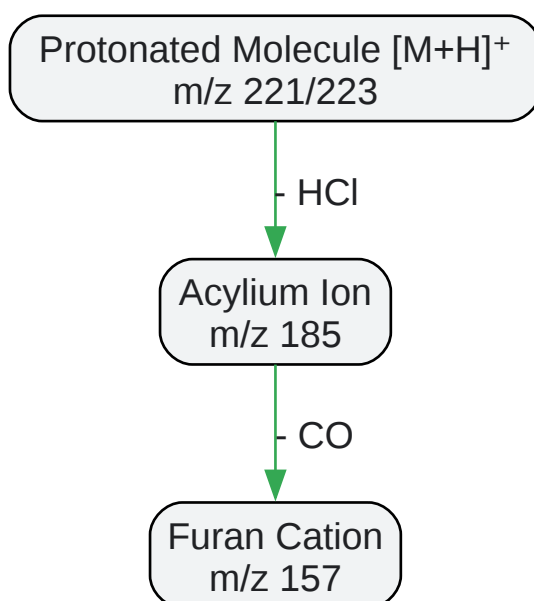
Caption: Predicted EI fragmentation pathway.

Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)

In an ESI experiment, the intact protonated molecule [M+H]⁺ (m/z 221/223) would first be isolated in the mass spectrometer. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the isolated ion is fragmented through collision-induced

dissociation (CID). The pathways often mirror those in EI, but originate from an even-electron species.

- Loss of Hydrogen Chloride: The most likely initial fragmentation from the protonated molecule is the neutral loss of HCl.
- Loss of Carbon Monoxide: Similar to the EI pathway, the resulting ion can then lose a molecule of CO.



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